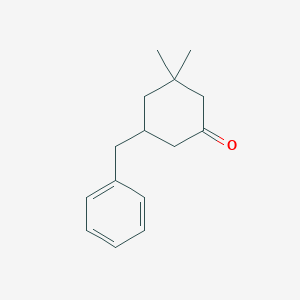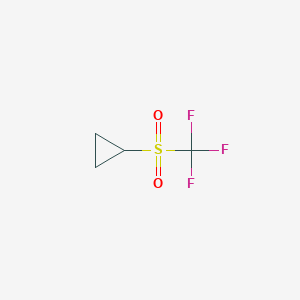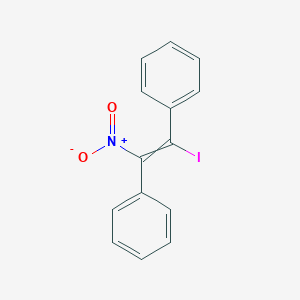
5-Benzyl-3,3-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-3,3-dimethylcyclohexan-1-one is an organic compound with a unique structure that combines a benzyl group with a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3,3-dimethylcyclohexan-1-one typically involves the alkylation of 3,3-dimethylcyclohexanone with benzyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-3,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 5-Benzyl-3,3-dimethylcyclohexanol.
Substitution: Nitrobenzyl, halobenzyl derivatives.
Applications De Recherche Scientifique
5-Benzyl-3,3-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Benzyl-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanone ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylcyclohexanone: Lacks the benzyl group, making it less versatile in terms of chemical reactivity.
Benzylcyclohexanone: Similar structure but without the additional methyl groups, which can influence its steric and electronic properties.
Uniqueness
5-Benzyl-3,3-dimethylcyclohexan-1-one is unique due to the presence of both the benzyl group and the 3,3-dimethyl substitution on the cyclohexanone ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60741-72-2 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
5-benzyl-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C15H20O/c1-15(2)10-13(9-14(16)11-15)8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clé InChI |
APOBTQQPBJRRCE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(=O)C1)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)






![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)


